

in vitro boron neutron capture therapy with Cyclo(RGDyC)-liposomes

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Compound of Interest

Compound Name: Cyclo(RGDyC)

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An overview of the application and protocols for in vitro Boron Neutron Capture Therapy (BNCT) utilizing liposomes functionalized with **Cyclo(RGDyC)** peptides. These notes are intended for researchers, scientists, and professionals in drug development.

Application Notes

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that uses a boron delivery agent and thermal neutron irradiation.[1][2] The therapy's effectiveness hinges on the selective accumulation of Boron-10 (^{10}B) in tumor cells.[3][4] When irradiated with low-energy thermal neutrons, the ^{10}B atoms capture these neutrons, leading to a nuclear fission reaction that releases high-energy alpha particles (^4He) and lithium-7 (^7Li) nuclei.[3] These particles have a short path length of approximately 5-9 μm , confining the cytotoxic effect to the boron-loaded cells and sparing adjacent healthy tissue.

A significant challenge in BNCT is the efficient and selective delivery of boron to tumors. Liposomes functionalized with cyclic arginine-glycine-aspartic acid-tyrosine-cysteine peptides, or **Cyclo(RGDyC)**-liposomes, represent a promising strategy. These liposomes are designed to target integrin $\alpha\text{v}\beta3$, a transmembrane receptor that is overexpressed on various tumor cells, including glioblastoma (U87), and on neovasculature, such as human umbilical vein endothelial cells (HUVEC). This dual-targeting approach aims to destroy both the tumor cells and the blood vessels that supply them.

In vitro studies have demonstrated that c(RGDyC)-liposomes loaded with a boron agent like sodium borocaptate (BSH) show significantly enhanced cellular uptake in $\alpha\text{v}\beta3$ -expressing

cells compared to non-targeted liposomes. This increased uptake correlates with a more potent cytotoxic effect following neutron irradiation, highlighting the potential of this targeted delivery system to improve BNCT efficacy.

Data Presentation

Table 1: Physicochemical Properties of Liposome Formulations

Formulation	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Boron Encapsulation Efficiency (%)
Plain Liposomes (LP)	124.0 ± 2.1	0.11 ± 0.02	-28.9 ± 3.4	5.5 ± 1.3
c(RGDyC)-Liposomes	131.2 ± 3.5	0.13 ± 0.01	-25.7 ± 2.9	2.6 ± 0.04

(Data synthesized from reference)

Table 2: Quantification of Cellular Uptake of Liposomes

Cell Line	Formulation	Incubation Time	Relative Fluorescence Intensity (Mean \pm SD)
U87 (Glioblastoma)	Plain Liposomes (LP)	3 h	100 \pm 15
c(RGDyC)-Liposomes	3 h	200 \pm 25	
Plain Liposomes (LP)	16 h	150 \pm 20	
c(RGDyC)-Liposomes	16 h	300 \pm 30	
HUVEC (Endothelial)	Plain Liposomes (LP)	3 h	100 \pm 18
c(RGDyC)-Liposomes	3 h	250 \pm 35	
Plain Liposomes (LP)	16 h	120 \pm 15	
c(RGDyC)-Liposomes	16 h	>480 \pm 50	

*Statistically significant difference compared to Plain Liposomes ($p < 0.01$). (Data interpreted from figures in reference)

Table 3: In Vitro BNCT Efficacy (Cell Viability)

Cell Line	Pre-treatment Formulation	Pre-incubation Time	Cell Viability (% of Control, 4 days post-irradiation)
U87	BSH Solution	3 h	~60%
Plain Liposomes (LP)	3 h	~55%	
c(RGDyC)-Liposomes	3 h	~30%	
HUVEC	BSH Solution	3 h	~80%
Plain Liposomes (LP)	3 h	~75%	
c(RGDyC)-Liposomes	3 h	~25%	

*Statistically significant reduction in cell viability compared to LP and BSH solution. (Data interpreted from figures in reference)

Experimental Protocols & Visualizations

Protocol 1: Preparation of c(RGDyC)-Liposomes Containing BSH

This protocol outlines the synthesis of targeted liposomes encapsulating sodium borocaptate (BSH).

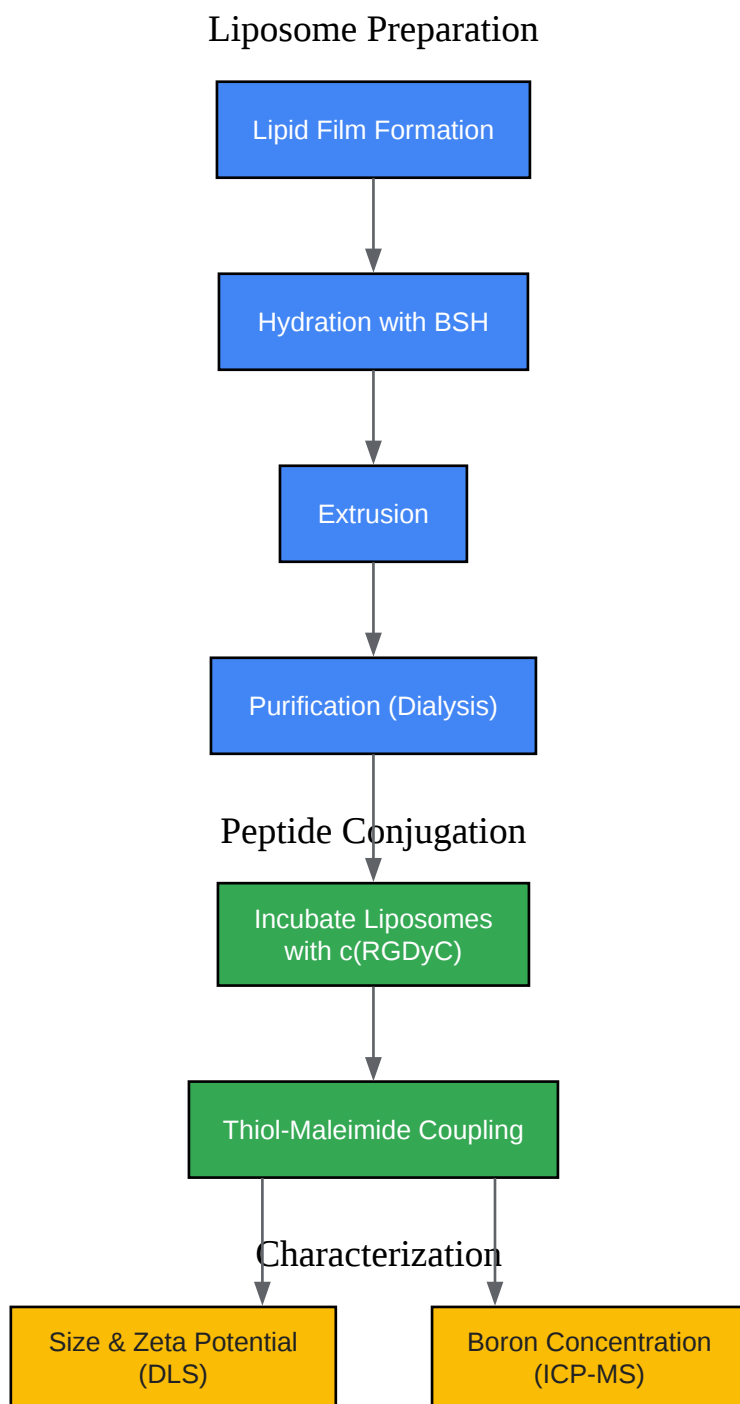
Materials:

- Lipids (e.g., DSPC, Cholesterol, DSPE-PEG₂₀₀₀, DSPE-PEG₂₀₀₀-Maleimide)
- Sodium borocaptate (BSH)
- **Cyclo(RGDyC)** peptide
- Chloroform, Methanol
- Hydration buffer (e.g., PBS)
- Dialysis membrane

Procedure:

- Thin Film Hydration:
 1. Dissolve lipids in a chloroform/methanol mixture in a round-bottom flask.
 2. Remove the organic solvent using a rotary evaporator to form a thin lipid film.
 3. Dry the film under vacuum for at least 2 hours to remove residual solvent.
 4. Hydrate the lipid film with a BSH solution in buffer by vortexing. This forms multilamellar vesicles.
- Liposome Extrusion:

1. Subject the liposome suspension to several freeze-thaw cycles.
 2. Extrude the suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder to produce unilamellar liposomes of a uniform size.
- Purification:
 1. Remove unencapsulated BSH by dialysis against the hydration buffer.
 - Peptide Conjugation:
 1. Add **Cyclo(RGDyC)** peptide to the purified liposome suspension containing DSPE-PEG₂₀₀₀-Maleimide.
 2. Incubate the mixture for 24 hours at 22°C to allow the thiol group on the cysteine of the peptide to react with the maleimide group on the liposome surface (thiol-maleimide coupling).
 3. A high attachment efficiency of >98% can be achieved under these conditions.
 - Characterization:
 1. Determine the particle size and zeta potential using dynamic light scattering.
 2. Assess the boron encapsulation efficiency by measuring the boron concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) before and after purification.



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Workflow for the preparation of c(RGDyC)-liposomes.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol measures the internalization of fluorescently labeled liposomes into target cells.

Materials:

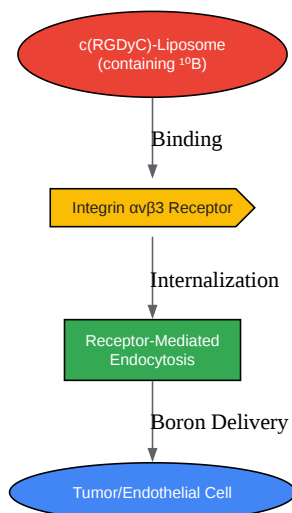
- U87 and HUVEC cell lines
- Control cell line (low $\alpha\beta3$ expression, e.g., MCF-7)
- Cell culture medium (e.g., DMEM)
- Fluorescently labeled liposomes (e.g., encapsulating calcein)
- DAPI stain
- Fluorescence microscope
- Flow cytometer

Procedure:

- Cell Seeding: Seed cells (e.g., 1.2×10^5 cells/well) in multi-well plates (with coverslips for microscopy) and incubate for 24 hours.
- Incubation:
 1. Replace the medium with fresh medium containing the fluorescently labeled liposome formulations (e.g., c(RGDyC)-LP and plain LP).
 2. Incubate for desired time points (e.g., 3 and 16 hours).
- Microscopy:
 1. Wash cells with PBS to remove non-internalized liposomes.
 2. Fix the cells (e.g., with 4% formalin).
 3. Stain the nuclei with DAPI.
 4. Mount the coverslips and visualize using a fluorescence microscope.

- Flow Cytometry:
 1. Wash cells with PBS and detach them using trypsin.
 2. Resuspend cells in PBS.
 3. Analyze the fluorescence intensity of the cell suspension using a flow cytometer to quantify liposome uptake.
- Competition Assay (Optional): To confirm receptor-mediated uptake, pre-incubate cells with excess free c(RGDyC) peptide for 30-60 minutes before adding the c(RGDyC)-liposomes. A significant reduction in fluorescence intensity indicates competitive binding to the integrin $\alpha\beta3$ receptor.

Mechanism of Cellular Uptake



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Targeting mechanism of c(RGDyC)-liposomes.

Protocol 3: In Vitro BNCT and Viability Assessment

This protocol details the procedure for irradiating cells treated with boron-liposomes and assessing the therapeutic effect.

Materials:

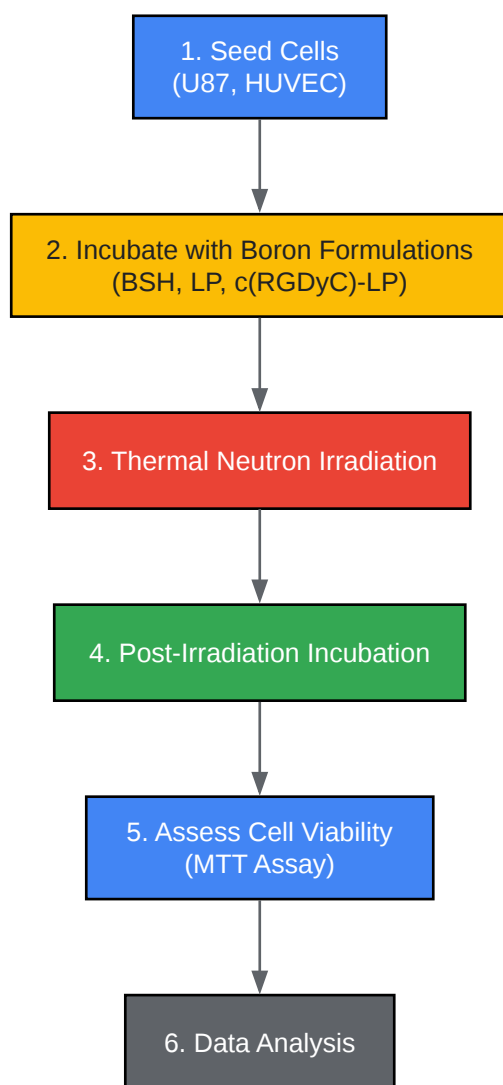
- U87 and HUVEC cell lines
- BSH solution, plain liposomes (LP), and c(RGDyC)-liposomes
- Cell culture medium
- Thermal neutron source
- MTT assay kit

Procedure:

- Cell Seeding and Treatment:
 1. Seed cells in multi-well plates and allow them to adhere.
 2. Replace the medium with medium containing the different boron formulations (BSH solution, LP, c(RGDyC)-LP).
 3. Incubate for a set period (e.g., 3 or 16 hours) to allow for cellular uptake.
- Neutron Irradiation:
 1. Wash cells with fresh medium to remove extracellular boron compounds.
 2. Transport the cell plates to a thermal neutron irradiation facility.
 3. Irradiate the cells with a specific thermal neutron fluence (e.g., a flux of $4.5 \times 10^7 \text{ n cm}^{-2} \text{ s}^{-1}$ for 7 hours). Non-irradiated plates serve as controls.
- Cell Viability Assessment:

1. Following irradiation, return the cells to a standard incubator.
2. Monitor cell survival over several days (e.g., 7 days).
3. On the desired day (e.g., day 4), perform an MTT assay to quantify cell viability.
4. Measure the absorbance and calculate the cell viability relative to the non-irradiated control cells.

Experimental Workflow



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Workflow for an in vitro BNCT experiment.

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